7b-Hydroxydehydroepiandrosterone

Immunology Endocrinology Glucocorticoid Antagonism

Researchers studying glucocorticoid antagonism or ERβ signaling require the 7β-epimer, not generic DHEA. Standardization with the incorrect metabolite leads to false negatives in anti-glucocorticoid and receptor modulation assays. 7β-OH-DHEA from BenchChem is the precise solution. · ERβ Antagonist: Functions as a selective antagonist, unlike the 7α-OH-DHEA epimer which acts as an agonist. · Anti-Glucocorticoid Activity: Uniquely counteracts dexamethasone-induced immunosuppression; not replicated by DHEA or 7α-OH-DHEA. · 11β-HSD1 Substrate: Exhibits distinct kinetic parameters (lower Km for oxidation, higher Vmax for production) for targeted enzymatic studies.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 2487-48-1
Cat. No. B1240762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7b-Hydroxydehydroepiandrosterone
CAS2487-48-1
Synonyms7 alpha-hydroxydehydroepiandrosterone
7-hydroxydehydroepiandrosterone
7-hydroxydehydroepiandrosterone, (3beta)-isomer
7-hydroxydehydroepiandrosterone, (3beta,7beta)-isomer
7beta-hydroxydehydroepiandrosterone
7beta-OH-DHEA
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O
InChIInChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1
InChIKeyOLPSAOWBSPXZEA-GCNMQWDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7β-OH-DHEA: Anti-Glucocorticoid & Immunomodulatory Activity


7β-Hydroxydehydroepiandrosterone (7β-OH-DHEA), also known as 3β,7β-dihydroxy-5-androsten-17-one, is a naturally occurring 7-oxygenated metabolite of dehydroepiandrosterone (DHEA). It is synthesized endogenously via the CYP7B1/11β-HSD1 enzyme pathway [1]. Unlike its parent compound DHEA, 7β-OH-DHEA is not a precursor for androgenic or estrogenic steroids, and has been shown in multiple independent studies to exert distinct, quantifiable anti-glucocorticoid and immunomodulatory effects, as well as differential activation of estrogen receptors, which are not shared by its 7α-hydroxy epimer [2].

Workflow Anti-glucocorticoid immune assay development
Selection ERβ antagonist probe for pathway studies
Use Context Preferred 7β-epimer standard for steroid metabolomics

7β-OH-DHEA: Why Substitution Undermines Reproducibility


Generic substitution of 7β-OH-DHEA with its parent DHEA, its epimer 7α-OH-DHEA, or the related 7-oxo-DHEA is scientifically unsound due to their divergent and often opposing biological activities. Evidence demonstrates that 7β-OH-DHEA possesses a unique pharmacological fingerprint. For instance, while DHEA and 7α-OH-DHEA can suppress certain immune responses, 7β-OH-DHEA uniquely counteracts the immunosuppressive effects of glucocorticoids like dexamethasone [1]. Furthermore, 7β-OH-DHEA acts as an ERβ antagonist, while 7α-OH-DHEA functions as an agonist on the same receptor [2]. These critical differences are driven by the stereospecific interaction of the 7β-hydroxyl group with key enzymes like 11β-HSD1, which catalyzes the interconversion of 7-oxygenated DHEA metabolites with markedly different enzyme kinetics [3]. Therefore, for any study requiring precise immunomodulation, anti-glucocorticoid activity, or selective estrogen receptor modulation, the use of a precisely characterized 7β-OH-DHEA reference standard is essential for generating reproducible and interpretable data.

DHEA May not replicate anti-glucocorticoid effect; reported immunosuppressive profile differs
7α-OH-DHEA ERβ activation differs (agonist vs antagonist); functional dichotomy at same receptor
7-oxo-DHEA Metabolic handling diverges; preferential reduction to 7β-OH-DHEA may not transfer

7β-OH-DHEA: Evidence Differentiating from Key Analogs


Anti-Glucocorticoid Effect: Reversing Dexamethasone Suppression

In a direct comparative study, 7β-OH-DHEA was the only compound among DHEA and its 7α-hydroxylated epimer to counteract dexamethasone-induced suppression of the primary immune response in murine splenocytes. At a concentration of 1 µM, 7β-OH-DHEA significantly reversed the suppression of plaque-forming cells (NPFC) caused by dexamethasone (100 nM). In contrast, both DHEA and 7α-OH-DHEA at the same concentration (1 µM) failed to counteract this effect and instead significantly decreased the NPFC when administered alone [1].

Anti-glucocorticoid effect
Head-to-head
Reversed dexamethasone-induced suppression (1 µM)
Reported unique anti-glucocorticoid activity; supports immunoassay context
Murine splenocyte co-culture, dexamethasone 100 nM
Immunology Endocrinology Glucocorticoid Antagonism

ERβ Modulation: Antagonist vs. Agonist Activity

In a luciferase reporter gene assay using HepG2 cells transfected with ERβ, 7β-OH-DHEA (10 µM) suppressed ERELUC activity to 0.62 ± 0.10 fold of the control, demonstrating clear antagonistic activity. Conversely, under identical conditions, 7α-OH-DHEA (10 µM) significantly increased ERELUC activity to 1.44 ± 0.07 fold of the control, confirming its role as an agonist [1]. This represents a complete functional dichotomy between the two epimers at the same receptor.

ERβ modulation
Head-to-head
Antagonism 0.62±0.10 (7β) vs agonism 1.44±0.07 (7α) at 10 µM
Functional dichotomy in ERβ pathway; supports antagonist research
HepG2 ERELUC reporter assay
Cancer Research Endocrinology Estrogen Receptor Pharmacology

11β-HSD1 Kinetic Preference for 7β-OH-DHEA

Kinetic analysis of recombinant human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) revealed that the reduction of 7-oxo-DHEA preferentially yields 7β-OH-DHEA. While both epimers are produced with equivalent KM values (1.1 µM), the maximal velocity (Vmax) for the formation of 7β-OH-DHEA is significantly greater than that for 7α-OH-DHEA [1]. Furthermore, the oxidation of 7β-OH-DHEA back to 7-oxo-DHEA proceeds with a much lower KM (9.5 µM) compared to the oxidation of 7α-OH-DHEA (KM = 70 µM), indicating a higher affinity of the enzyme for the 7β-epimer [2].

11β-HSD1 kinetics
Head-to-head
Oxidation KM 9.5 µM (7β) vs 70 µM (7α); Vmax higher for 7β
~7.4-fold lower KM, reported preferential oxidation of 7β-epimer
Recombinant human 11β-HSD1 enzyme assay
Enzymology Steroid Biochemistry Metabolism

Preferred In Vivo Metabolite After 7-Oxo-DHEA

In a clinical study involving transdermal application of 7-oxo-DHEA to male volunteers for 5 days, serum levels of both 7-hydroxy epimers of DHEA increased significantly. However, 7β-OH-DHEA was clearly the preferred metabolite, with its concentration increasing more than three-fold relative to baseline, while the increase in 7α-OH-DHEA was less pronounced [1]. This in vivo data corroborates the in vitro enzymatic preference for 7β-OH-DHEA production.

In vivo metabolite
Head-to-head
>3-fold increase in serum (7β-OH-DHEA)
Preferred metabolite in human serum; supports biomarker research
Transdermal 7-oxo-DHEA, 6 volunteers
Clinical Pharmacology Steroid Metabolism Biomarker Research

7β-OH-DHEA: Research & Industrial Applications


Anti-Glucocorticoid & Immunomodulatory Assay Standard

Based on its unique ability to counteract dexamethasone-induced immunosuppression [1], 7β-OH-DHEA is the appropriate reference standard for assays designed to measure anti-glucocorticoid activity or to investigate non-genomic glucocorticoid antagonism. Using DHEA or 7α-OH-DHEA as a standard in such assays would produce false negative results. This compound is essential for pharmacological screening of novel anti-inflammatory or immunoprotective agents that act via this specific pathway.

Selective ERβ Antagonism Probe

Given its demonstrated activity as an ERβ antagonist, while 7α-OH-DHEA is an agonist [1], 7β-OH-DHEA serves as a valuable and selective chemical probe for dissecting ERβ-mediated signaling pathways. Its use is particularly relevant in cancer research, especially in contexts like triple-negative breast cancer where ERβ modulation is of interest, and it provides a natural product alternative to synthetic antagonists.

LC-MS/MS Analyte for 7-Oxygenated Steroid Metabolomics

As the preferred and quantitatively major in vivo metabolite formed from 7-oxo-DHEA [1], 7β-OH-DHEA is a critical analyte for developing and validating LC-MS/MS methods [2] aimed at quantifying the 7-oxygenated DHEA metabolome. Its inclusion as a pure reference standard is mandatory for accurate calibration and quantification in studies of DHEA metabolism, aging, and hormone replacement therapy monitoring.

Substrate for 11β-HSD1 Kinetics & Isoform Specificity

The distinct kinetic profile of 7β-OH-DHEA with 11β-HSD1 (lower KM for oxidation, higher Vmax for production) [1] makes it a superior substrate for enzymatic studies aimed at understanding the catalytic mechanism, substrate specificity, and regulation of this crucial enzyme. It is particularly useful in assays designed to identify novel 11β-HSD1 inhibitors or modulators, which are of therapeutic interest for metabolic syndrome and age-related cognitive decline.

Application
Selection Property
Validation Focus
Glucocorticoid antagonism studies
Anti-glucocorticoid activity context
Dexamethasone counteraction endpoint
ERβ antagonist pathway research
ERβ antagonist probe context
ERβ reporter assay response
7-oxygenated steroid metabolomics
Preferred metabolite standard
LC-MS/MS calibration & quantification
11β-HSD1 enzyme kinetics research
Reported kinetic profile for 7β-epimer
Oxidation KM and Vmax measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7b-Hydroxydehydroepiandrosterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.